![molecular formula C20H14Cl2N2O B2487485 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 338791-21-2](/img/structure/B2487485.png)

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

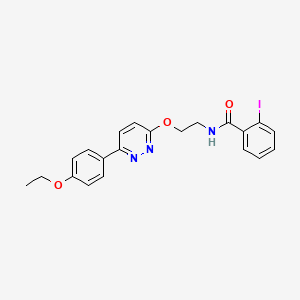

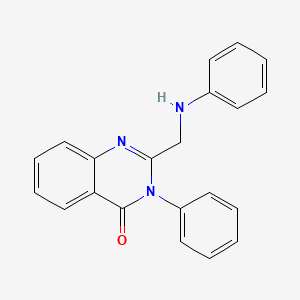

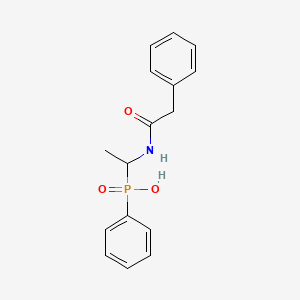

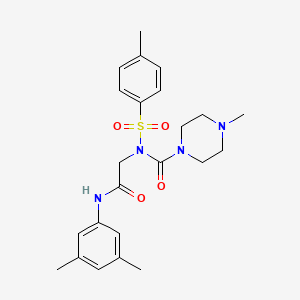

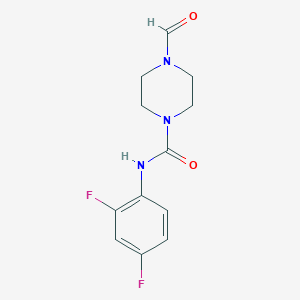

1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H14Cl2N2O and its molecular weight is 369.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Properties

Benzimidazole compounds, including analogues similar to 1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, are studied for their fascinating chemical properties and reactivity. The synthesis, properties, and potential applications of benzimidazole derivatives in coordination chemistry and as ligands in complex compounds have been extensively reviewed. These compounds exhibit a range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting a broad area of potential scientific applications (Boča, Jameson, & Linert, 2011).

Biological Applications

Benzimidazole derivatives are recognized for their biological impact, particularly as fungicides and anthelmintic drugs. Their mechanism of action has been attributed to the specific inhibition of microtubule assembly, which has significant implications for research in cell biology and molecular genetics. This class of compounds serves as a valuable tool for studying tubulin structure and microtubule organization and function (Davidse, 1986).

Pharmaceutical and Therapeutic Potential

The therapeutic potential of benzimidazole compounds is vast, with a wide array of pharmacological activities reported. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, and depressants. The diversity in substituent patterns around the benzimidazole nucleus results in pharmacologically active compounds of therapeutic interest, making benzimidazoles a crucial scaffold in drug development (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

The design and synthesis of benzimidazole derivatives as anticancer agents have been a focus of recent research. The review of benzimidazole hybrids highlights their potential through various mechanisms of action, including DNA intercalation, enzyme inhibition, and tubulin polymerization disruption. Such studies underscore the importance of benzimidazole derivatives in developing novel anticancer therapies (Akhtar et al., 2019).

Optoelectronic Applications

Beyond biological applications, benzimidazole derivatives are also explored for their potential in optoelectronic materials. The incorporation of benzimidazole and related heterocycles into π-extended conjugated systems has been investigated for the development of novel optoelectronic materials. These include applications in luminescent elements, photoelectric conversion elements, and image sensors, indicating the versatility of benzimidazole compounds in materials science (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial properties .

Mode of Action

Benzimidazole derivatives typically interact with their targets through various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s log kow (octanol-water partition coefficient), an indicator of its lipophilicity, is estimated to be 654 . This suggests that the compound may have good membrane permeability, which could influence its absorption and distribution in the body.

Result of Action

Benzimidazole derivatives are known for their broad spectrum of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular level .

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[(4-chlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-15-11-9-14(10-12-15)13-25-24-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)22/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKHNZAZHURJBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)

![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)

![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)